3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate
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Overview
Description
The compound “3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 3-formyl-2-chromone structure. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a chromone core with a chlorophenyl group at the 3-position and an acetate group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Biological Activities
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate and its derivatives have been synthesized and studied for various biological activities. Notably, compounds related to this chemical structure have been explored for their antitumor, antibacterial, and antifungal properties. For instance, a study by El‐Sayed et al. (2011) involved the synthesis of compounds with a similar structure, highlighting their potential in antitumor and antibacterial applications (El‐Sayed et al., 2011). Similarly, research by Desai et al. (2008) focused on synthesizing and evaluating antibacterial activity against Gram-positive and Gram-negative bacteria (Desai et al., 2008).
Structural and Spectroscopic Studies
Structural and spectroscopic investigations are crucial for understanding the chemical properties of compounds like 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. Şahin et al. (2014) conducted such studies, providing valuable insights into the molecular structure and interactions of related compounds (Şahin et al., 2014).
Corrosion Inhibition Studies
In addition to biological applications, derivatives of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) conducted a theoretical study on related quinoxalines as corrosion inhibitors, showing the potential application of these compounds in protecting materials (Zarrouk et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGDUGQEWMYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate |
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